

Z-Thr(Bzl)-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis

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Compound of Interest

Compound Name: Z-Thr(Bzl)-OH

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key features, synthesis, and application of N- α -Benzyloxycarbonyl-O-benzyl-L-threonine (**Z-Thr(Bzl)-OH**), a critical building block in advanced peptide synthesis. This document details its physicochemical properties, strategic applications in peptide chemistry, and provides detailed experimental protocols for its synthesis and use.

Core Features and Strategic Importance

Z-Thr(Bzl)-OH is a derivative of the amino acid L-threonine, where the α -amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the side-chain hydroxyl group is protected by a benzyl (Bzl) ether. This dual-protection strategy imparts specific characteristics that are highly valuable in the strategic construction of complex peptides, particularly in solution-phase synthesis.

The Z-group offers robust protection of the N-terminus, which is stable to the conditions required for the cleavage of many other protecting groups, yet it can be selectively removed under neutral conditions via catalytic hydrogenation. The benzyl ether protecting the threonine side-chain is stable under a wide range of conditions but can be removed by strong acids or catalytic transfer hydrogenation. This orthogonal protection scheme allows for precise, stepwise modifications and fragment condensations in the synthesis of intricate peptide sequences.

Physicochemical Properties

A summary of the key quantitative data for **Z-Thr(Bzl)-OH** is presented in the table below for easy reference.

Property	Value	Reference
CAS Number	69863-36-1	[1]
Molecular Formula	C ₁₉ H ₂₁ NO ₅	[1][2]
Molecular Weight	343.37 g/mol	[1]
Melting Point	71-80 °C	[2]
Appearance	White to off-white powder	
Optical Rotation	[α] _D ²⁰ = +16 ± 2° (c=1 in DMF)	
Solubility	Soluble in DMF and other organic solvents	

Strategic Application in Peptide Synthesis

Z-Thr(Bzl)-OH is a cornerstone for specific strategies in peptide synthesis, primarily in solution-phase methodologies. While less common in standard solid-phase peptide synthesis (SPPS) compared to its Fmoc or Boc-protected counterparts, its unique deprotection characteristics make it indispensable for certain applications.

The primary advantage of the Z-group is its stability to both acidic and basic conditions commonly used for the removal of t-butyl and Fmoc groups, respectively. This allows for the synthesis of fully protected peptide fragments that can be purified and subsequently used in fragment condensation strategies to build larger, more complex peptides. The benzyl protection of the threonine side-chain prevents unwanted side reactions at the hydroxyl group during coupling steps.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **Z-Thr(Bzl)-OH** and its subsequent use in a peptide coupling reaction, followed by deprotection.

Synthesis of Z-Thr(Bzl)-OH

This protocol describes the synthesis of **Z-Thr(Bzl)-OH** from O-benzyl-L-threonine (H-Thr(Bzl)-OH).

Materials:

- O-benzyl-L-threonine (H-Thr(Bzl)-OH)
- Benzyl chloroformate (Z-Cl)
- Sodium carbonate (Na_2CO_3)
- Dioxane
- Water
- Ethyl acetate
- Hexane
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Hydrochloric acid (HCl), 2M

Procedure:

- **Dissolution:** Dissolve O-benzyl-L-threonine (1 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution.
- **Protection Reaction:** Cool the solution to 0 °C in an ice bath. Add benzyl chloroformate (1.1 equivalents) dropwise over 30 minutes while maintaining the pH between 9 and 10 by the dropwise addition of 2M NaOH.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

- Work-up: Once the reaction is complete, wash the mixture with diethyl ether to remove unreacted benzyl chloroformate. Acidify the aqueous layer to pH 2 with 2M HCl.
- Extraction: Extract the product into ethyl acetate (3 x volumes).
- Washing: Wash the combined organic layers with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude **Z-Thr(Bzl)-OH** by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to obtain a white solid.

Peptide Coupling using **Z-Thr(Bzl)-OH**

This protocol outlines the coupling of **Z-Thr(Bzl)-OH** to a C-terminally protected amino acid (e.g., H-Gly-OBn) using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Materials:

- **Z-Thr(Bzl)-OH**
- Glycine benzyl ester hydrochloride (H-Gly-OBn·HCl)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Saturated sodium bicarbonate solution
- 1M Hydrochloric acid
- Saturated sodium chloride solution (brine)

- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- **Reactant Preparation:** Dissolve **Z-Thr(Bzl)-OH** (1 equivalent) and HOBt (1.1 equivalents) in DMF. In a separate flask, dissolve H-Gly-OBn·HCl (1 equivalent) in DMF and add DIPEA (1 equivalent) to neutralize the hydrochloride salt.
- **Activation:** Cool the solution of **Z-Thr(Bzl)-OH** and HOBt to 0 °C. Add DCC (1.1 equivalents) dissolved in a minimal amount of DCM. Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
- **Coupling:** Add the neutralized H-Gly-OBn solution to the activated **Z-Thr(Bzl)-OH** mixture. Allow the reaction to warm to room temperature and stir overnight.
- **Reaction Monitoring:** Monitor the reaction for completion using TLC.
- **Work-up:** Filter the reaction mixture to remove the precipitated DCU. Dilute the filtrate with ethyl acetate.
- **Washing:** Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the resulting dipeptide, Z-Thr(Bzl)-Gly-OBn, by column chromatography on silica gel.

Deprotection of the Z and Bzl Groups

This section describes the removal of the Z and Bzl protecting groups.

This method selectively removes the Z-group while leaving the Bzl-group intact.

Materials:

- Z-protected peptide (e.g., Z-Thr(Bzl)-Gly-OBn)

- 10% Palladium on carbon (Pd/C)
- Formic acid or Ammonium formate
- Methanol

Procedure:

- Reaction Setup: Dissolve the Z-protected peptide in methanol.
- Catalyst Addition: Add 10% Pd/C (catalytic amount, typically 10-20% by weight of the peptide).
- Hydrogen Donor: Add formic acid or ammonium formate (as a hydrogen donor) to the mixture.
- Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
- Monitoring: Monitor the deprotection by TLC.
- Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Concentration: Concentrate the filtrate under reduced pressure to obtain the N-terminally deprotected peptide.

This method removes both the Z and Bzl groups.

Materials:

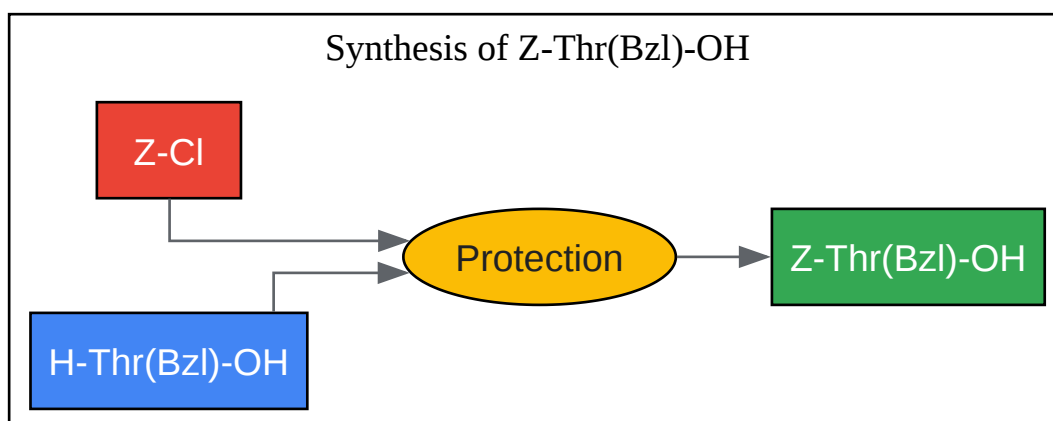
- Fully protected peptide (e.g., Z-Thr(Bzl)-Gly-OBn)
- 10% Palladium on carbon (Pd/C)
- Methanol or Ethanol
- Hydrogen gas (H₂)

Procedure:

- **Reaction Setup:** Dissolve the protected peptide in methanol or ethanol in a hydrogenation flask.
- **Catalyst Addition:** Add 10% Pd/C (catalytic amount).
- **Hydrogenation:** Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
- **Reaction Time:** The reaction may take several hours to overnight to go to completion.
- **Monitoring:** Monitor the reaction by TLC or LC-MS.
- **Work-up:** Filter the reaction mixture through Celite to remove the catalyst.
- **Concentration:** Concentrate the filtrate to yield the fully deprotected peptide (H-Thr-Gly-OH).

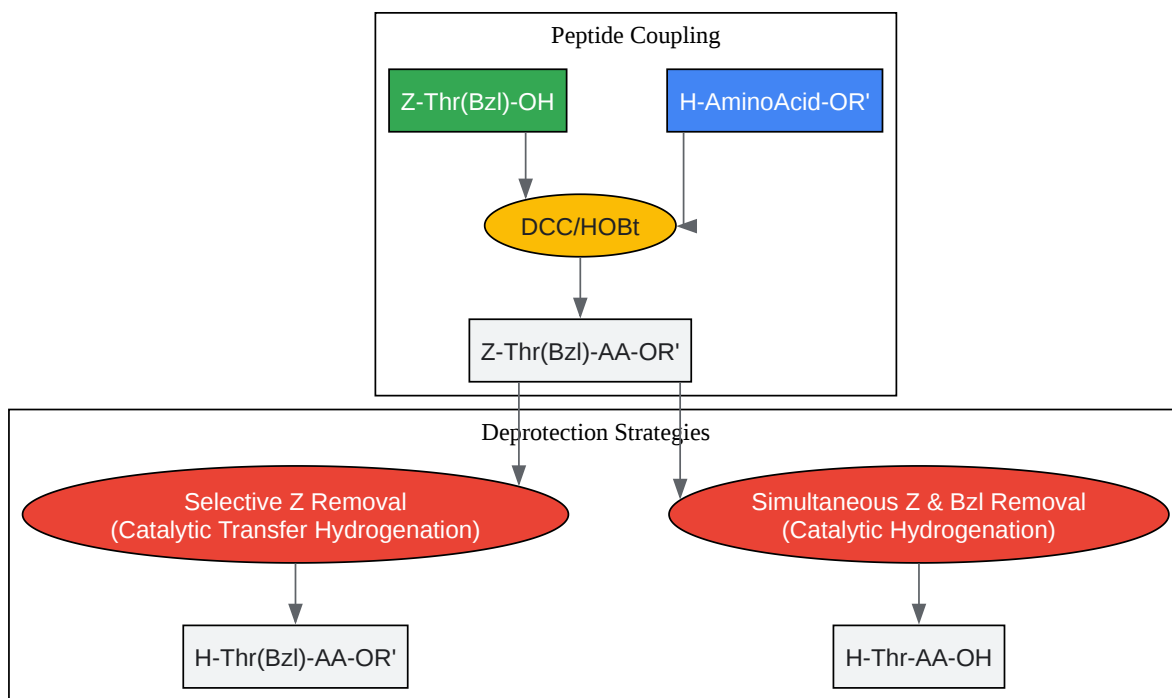
Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and application of **Z-Thr(Bzl)-OH** in peptide synthesis.



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Synthesis of **Z-Thr(Bzl)-OH**.



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References

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